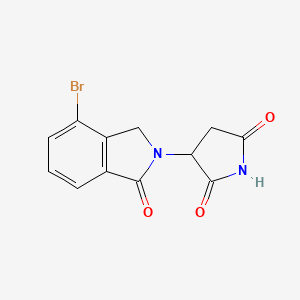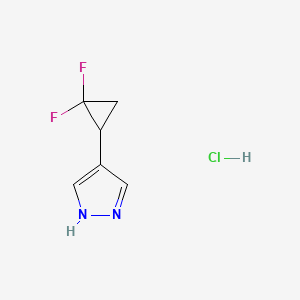
4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the pyrazole ring. One common method involves the reaction of a difluorocyclopropane derivative with a hydrazine derivative under acidic conditions to form the pyrazole ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using difluorocyclopropane precursors and hydrazine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt formation is typically carried out in a controlled environment to prevent contamination and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluorocyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like sodium hydride or palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with altered electronic properties.
Scientific Research Applications
4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-difluorocyclopropyl)piperidine hydrochloride
- [(2,2-difluorocyclopropyl)methyl]amine hydrochloride
- 2-chloro-4-(2,2-difluorocyclopropyl)pyrimidine
Uniqueness
4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride is unique due to the presence of both the difluorocyclopropyl group and the pyrazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7ClF2N2 |
|---|---|
Molecular Weight |
180.58 g/mol |
IUPAC Name |
4-(2,2-difluorocyclopropyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-6(8)1-5(6)4-2-9-10-3-4;/h2-3,5H,1H2,(H,9,10);1H |
InChI Key |
KBNDEXPGXOXCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C2=CNN=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride](/img/structure/B13456077.png)

![rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
![3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13456102.png)
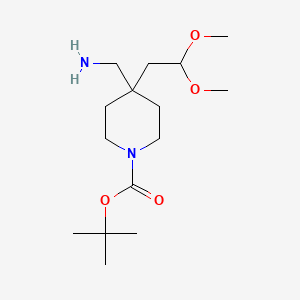
![{1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol](/img/structure/B13456114.png)
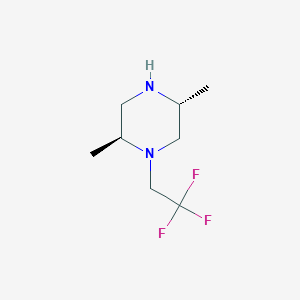

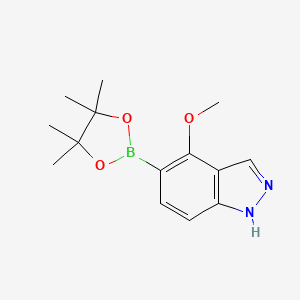

![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
